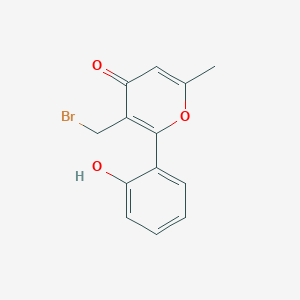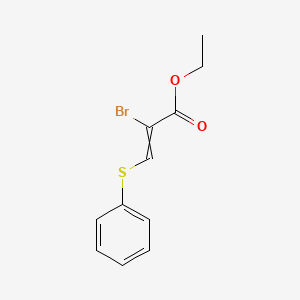
Octacosa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octacosa-1,3-diene is a long-chain hydrocarbon with two double bonds located at the first and third positionsThis compound is notable for its role in the chemical ecology of certain species, such as Drosophila melanogaster, where it functions as a pheromone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dienes, including octacosa-1,3-diene, can be achieved through various methods. One common approach involves the use of palladium-catalyzed Heck-type reactions of allenes . Another method includes the stereoselective construction of 1,3-dienes from 2,4-dichlorohomoallyl acetates, derived from the indium-promoted allylation of aldehydes with 3-bromo-1,3-dichloro-propene and subsequent acetylation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Octacosa-1,3-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can result in the formation of various substituted dienes.
Scientific Research Applications
Octacosa-1,3-diene has several scientific research applications, particularly in the field of chemical ecology. It is used to study the behavior and communication of insects, such as Drosophila melanogaster . This compound is also of interest in the study of pheromones and their role in mating and other behaviors . Additionally, it may have applications in the development of new materials and chemical processes due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of octacosa-1,3-diene involves its interaction with specific molecular targets, such as receptors in the olfactory system of insects. In Drosophila melanogaster, for example, it has been found to co-localize in the ejaculatory bulb with other pheromones and is transferred to females during mating . This transfer results in a long-term depression of female sexual attractiveness following mating .
Comparison with Similar Compounds
Octacosa-1,3-diene can be compared with other long-chain hydrocarbons and dienes, such as:
Heptacosa-7,11-diene: Another long-chain diene with similar pheromonal properties.
Nonacosa-7,11-diene: A related compound with similar ecological roles.
11-cis-vaccenyl acetate: A pheromone found in Drosophila melanogaster that shares some functional similarities with this compound.
These compounds share structural similarities but differ in their specific roles and effects in chemical communication and ecological interactions.
Properties
CAS No. |
90216-86-7 |
|---|---|
Molecular Formula |
C28H54 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
octacosa-1,3-diene |
InChI |
InChI=1S/C28H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-28H2,2H3 |
InChI Key |
OGBLSRZNQXYNEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)

![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)

![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)




